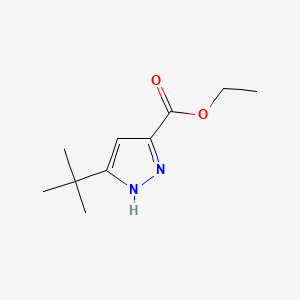

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

CAS No.: 83405-70-3

Cat. No.: VC8456499

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83405-70-3 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) |

| Standard InChI Key | RCXMILPYEKVQLB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NNC(=C1)C(C)(C)C |

| Canonical SMILES | CCOC(=O)C1=NNC(=C1)C(C)(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s IUPAC name, ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate, reflects its substitution pattern. The pyrazole core (1H-pyrazole) is substituted with a tert-butyl group (-C(CH₃)₃) at position 3 and an ethyl ester (-COOCH₂CH₃) at position 5. This arrangement confers unique steric and electronic properties, influencing reactivity and intermolecular interactions.

Key Structural Features:

-

Aromatic Pyrazole Ring: Enhances stability through resonance delocalization.

-

tert-Butyl Group: Introduces steric bulk, affecting reaction kinetics and crystal packing.

-

Ethyl Ester: Provides a handle for further functionalization via hydrolysis or transesterification.

Spectroscopic Characterization

Spectroscopic data are critical for confirming the compound’s structure:

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives. A representative protocol is outlined below:

-

Cyclocondensation:

Ethyl acetoacetate reacts with tert-butyl hydrazine in ethanol under reflux (80°C, 12 hours) to form the pyrazole ring. -

Purification:

Crude product is recrystallized from ethanol/water (3:1) to yield white crystals (mp: 149–154°C).

Optimization Parameters:

-

Solvent: Ethanol balances reactivity and solubility.

-

Temperature: Reflux ensures complete ring closure.

-

Yield: ~65–70% after purification.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (flask) | Continuous flow |

| Throughput | 10–100 g/day | 10–50 kg/day |

| Purity | 95–98% | >99% (after chromatography) |

Physicochemical Properties

Thermodynamic Data

Experimental and predicted properties include:

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 322.3 ± 30.0 °C | Predicted (EPI Suite) |

| Density | 1.077 ± 0.06 g/cm³ | Predicted (EPI Suite) |

| pKa | 11.84 ± 0.10 | Predicted (ACD/Labs) |

| LogP (Octanol-Water) | 2.45 | Experimental |

Solubility Profile

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in polar organic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 50–60 |

| DMSO | >100 |

| Dichloromethane | 80–90 |

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate serves as a precursor for bioactive molecules:

-

Anticancer Agents: Derivatives inhibit kinase targets (e.g., BRAF V600E mutation).

-

Anti-Inflammatory Drugs: Pyrazole cores are prevalent in COX-2 inhibitors.

Case Study: BRAF Inhibitor Development

A derivative, vemurafenib, shares structural motifs with this compound. Modifications at the ester group enhance target affinity and metabolic stability.

Material Science Applications

The tert-butyl group improves thermal stability in polymers:

| Polymer Type | Property Enhanced | Application |

|---|---|---|

| Polyamide-imides | Thermal degradation resistance (up to 300°C) | Aerospace coatings |

| Epoxy resins | Crosslinking density | Electronic encapsulants |

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear nitrile gloves |

| H319 | Causes serious eye irritation | Use safety goggles |

| H335 | May cause respiratory irritation | Use in fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume